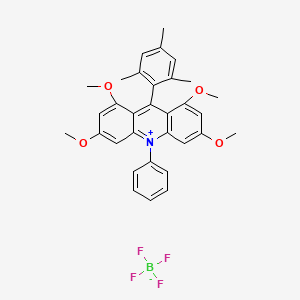

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-メシチル-1,3,6,8-テトラメトキシ-10-フェニルアクリジン-10-イウム テトラフルオロボレートは、堅牢なアクリジニウム系光触媒です。 その高い化学的安定性と弱められた酸化還元電位は、遷移金属系光触媒の代替手段として注目されています 。この化合物は、有機合成における特に、様々な光レドックス触媒用途で利用されています。

準備方法

合成経路と反応条件

9-メシチル-1,3,6,8-テトラメトキシ-10-フェニルアクリジン-10-イウム テトラフルオロボレートの合成には、アクリジン誘導体とメシチル基およびフェニル基を特定の条件下で反応させることが必要です。 この反応は通常、強い酸触媒と不活性雰囲気を必要とし、不要な副反応を防止します .

工業生産方法

この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が関与します。 このプロセスには、再結晶やクロマトグラフィーなどの厳密な精製工程が含まれており、最終的に純粋な形態で製品が得られます .

化学反応の分析

反応の種類

9-メシチル-1,3,6,8-テトラメトキシ-10-フェニルアクリジン-10-イウム テトラフルオロボレートは、以下の反応など、様々な種類の反応を起こします。

酸化: 光レドックス触媒において酸化剤として機能することができます。

還元: 特定の条件下では、還元反応にも参加することができます。

一般的な試薬と条件

この化合物を含む反応で使用される一般的な試薬には、強酸、塩基、酸化剤があります。 これらの反応は通常、不活性雰囲気下で行われ、化合物の酸化や分解を防ぎます .

生成される主要な生成物

9-メシチル-1,3,6,8-テトラメトキシ-10-フェニルアクリジン-10-イウム テトラフルオロボレートを含む反応で生成される主要な生成物は、反応条件によって異なります。 例えば、酸化反応では、この化合物は様々な酸化された誘導体を生成することができます .

科学的研究の応用

9-メシチル-1,3,6,8-テトラメトキシ-10-フェニルアクリジン-10-イウム テトラフルオロボレートは、科学研究において幅広い用途があり、以下が含まれます。

化学: 有機合成における光触媒として使用され、様々な光レドックス反応を可能にします。

生物学: 生物学的イメージングにおける潜在的な用途と、光線力学療法における光増感剤としての用途について調査されています。

医学: 特にがん治療における潜在的な治療用途について検討されています。

作用機序

9-メシチル-1,3,6,8-テトラメトキシ-10-フェニルアクリジン-10-イウム テトラフルオロボレートの作用機序は、光触媒としての役割に関連しています。光に曝されると、この化合物は光励起を受け、反応性中間体の生成につながります。 これらの中間体は、酸化や還元などの様々な化学反応に関与することができます 。関与する分子標的と経路は、特定の用途と反応条件によって異なります。

類似化合物の比較

類似化合物

9-メシチル-3,6-ジ-tert-ブチル-10-フェニルアクリジニウム テトラフルオロボレート: より高い化学的安定性を持つ、別のアクリジニウム系光触媒です.

10-(3,5-ジメトキシフェニル)-9-メシチル-1,3,6,8-テトラメトキシアクリジン-10-イウム テトラフルオロボレート: 構造は似ていますが、置換基が異なります.

9-メシチル-10-メチルアクリジニウム テトラフルオロボレート: フェニル基の代わりにメチル基を持つ関連化合物です.

独自性

9-メシチル-1,3,6,8-テトラメトキシ-10-フェニルアクリジン-10-イウム テトラフルオロボレートは、より高い化学的安定性と弱められた酸化還元電位をもたらす、メシチル基とフェニル基の組み合わせによりユニークです。 これは、様々な用途において汎用性が高く効率的な光触媒となります .

類似化合物との比較

Similar Compounds

9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Another acridinium-based photocatalyst with higher chemical stability.

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate: Similar in structure but with different substituents.

9-Mesityl-10-methylacridinium tetrafluoroborate: A related compound with a methyl group instead of a phenyl group.

Uniqueness

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is unique due to its combination of mesityl and phenyl groups, which provide higher chemical stability and attenuated redox potential. This makes it a versatile and efficient photocatalyst for various applications .

特性

分子式 |

C32H32BF4NO4 |

|---|---|

分子量 |

581.4 g/mol |

IUPAC名 |

1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

InChI |

InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1 |

InChIキー |

GLOGMOOUAAIASZ-UHFFFAOYSA-N |

正規SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)

![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)

![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)

![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)